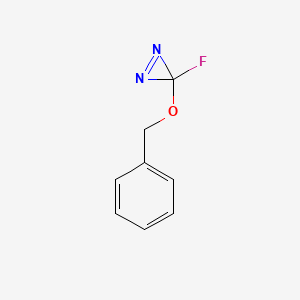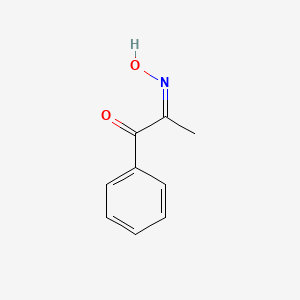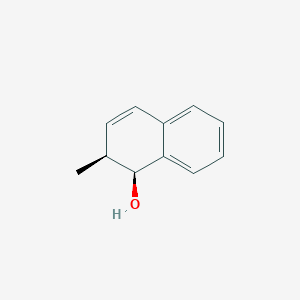
3-(Benzyloxy)-3-fluoro-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-3-fluoro-3H-diazirene is an organic compound that features a diazirene ring substituted with a benzyloxy group and a fluorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-3-fluoro-3H-diazirene typically involves the following steps:
Formation of the Diazirene Ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a fluorinating agent under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the diazirene intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-3-fluoro-3H-diazirene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the diazirene ring can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the diazirene ring can produce primary or secondary amines.
Substitution: Substitution of the fluorine atom can result in various substituted diazirenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)-3-fluoro-3H-diazirene has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery for developing photoactivated drugs.
Industry: Utilized in the development of photochemical materials and sensors.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-3-fluoro-3H-diazirene involves its photochemical properties. Upon exposure to light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study molecular interactions by forming stable adducts with target proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-3H-diazirene: Lacks the fluorine atom, which may affect its reactivity and photochemical properties.
3-Fluoro-3H-diazirene: Lacks the benzyloxy group, which may influence its solubility and interaction with biological molecules.
Benzyloxy-3H-diazirene: Similar structure but without the fluorine atom, potentially altering its chemical behavior.
Uniqueness
3-(Benzyloxy)-3-fluoro-3H-diazirene is unique due to the presence of both the benzyloxy group and the fluorine atom. This combination imparts distinct photochemical properties and reactivity, making it valuable for specific applications in photochemistry and photobiology.
Propriétés
Numéro CAS |
134613-19-7 |
|---|---|
Formule moléculaire |
C8H7FN2O |
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
3-fluoro-3-phenylmethoxydiazirine |
InChI |
InChI=1S/C8H7FN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
FZBOWHHFCLFMLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2(N=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)
![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)
